N-(4-chlorophenyl)-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide
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Overview
Description
N-(4-chlorophenyl)-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide is a complex organic compound that features a benzamide core with a 4-chlorophenyl group, a 4-methyl substituent, and a pyrrolidin-1-ylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride, which is then reacted with 4-methyl-3-aminobenzamide.
Introduction of the Pyrrolidin-1-ylsulfonyl Group: The pyrrolidin-1-ylsulfonyl group can be introduced by reacting the intermediate with pyrrolidine and a sulfonyl chloride derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-chlorophenyl)-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This can lead to various biological effects, such as the inhibition of bacterial growth or the induction of apoptosis in cancer cells. The exact pathways and targets are still under investigation, but the compound’s structure suggests it may interact with proteins involved in cell signaling and metabolism.
Comparison with Similar Compounds
N-(4-chlorophenyl)-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide can be compared with other similar compounds, such as:
N-(4-chlorophenyl)-4-methylbenzamide: Lacks the pyrrolidin-1-ylsulfonyl group, which may result in different biological activities.
N-(4-chlorophenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide: Lacks the 4-methyl substituent, which can affect its chemical reactivity and biological properties.
N-(4-chlorophenyl)-4-methyl-3-(morpholin-1-ylsulfonyl)benzamide: Contains a morpholine ring instead of a pyrrolidine ring, leading to different pharmacological effects.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H19ClN2O3S |
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Molecular Weight |
378.9 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-4-methyl-3-pyrrolidin-1-ylsulfonylbenzamide |
InChI |
InChI=1S/C18H19ClN2O3S/c1-13-4-5-14(18(22)20-16-8-6-15(19)7-9-16)12-17(13)25(23,24)21-10-2-3-11-21/h4-9,12H,2-3,10-11H2,1H3,(H,20,22) |
InChI Key |
BQHQSVHEKKUNAK-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)Cl)S(=O)(=O)N3CCCC3 |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)Cl)S(=O)(=O)N3CCCC3 |
Origin of Product |
United States |
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